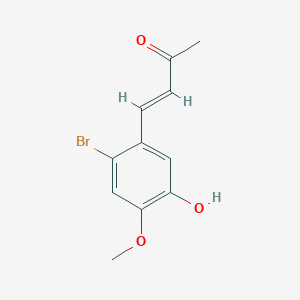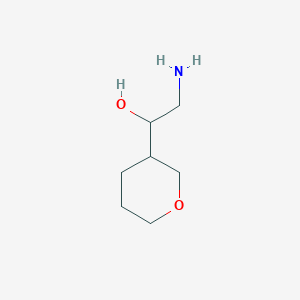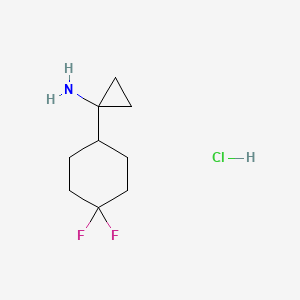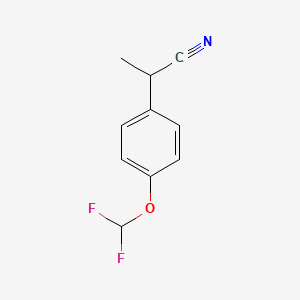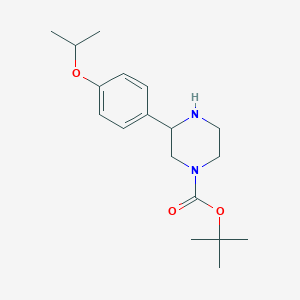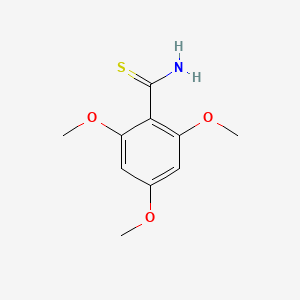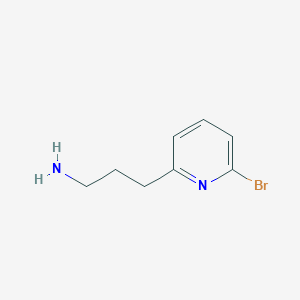
(s)-2-Pyridyloxirane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(s)-2-Pyridyloxirane is an organic compound that belongs to the class of epoxides. It features a pyridine ring fused with an oxirane (epoxide) ring. This compound is of significant interest in organic chemistry due to its unique structure and reactivity, making it a valuable intermediate in various chemical syntheses.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
(s)-2-Pyridyloxirane can be synthesized through several methods. One common approach involves the epoxidation of 2-vinylpyridine using peracids such as m-chloroperbenzoic acid (m-CPBA) under mild conditions. The reaction typically proceeds at room temperature, yielding this compound with high enantiomeric purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also incorporate catalysts to enhance the reaction rate and selectivity. Optimization of reaction parameters such as temperature, pressure, and reactant concentrations is crucial for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
(s)-2-Pyridyloxirane undergoes various chemical reactions, including:
Oxidation: The epoxide ring can be opened through oxidation reactions, leading to the formation of diols.
Reduction: Reduction of the epoxide ring can yield alcohols.
Substitution: Nucleophilic substitution reactions can occur at the epoxide ring, resulting in the formation of different substituted pyridine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like amines, thiols, and halides can be employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include diols, alcohols, and various substituted pyridine derivatives, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
(s)-2-Pyridyloxirane has a wide range of applications in scientific research:
Chemistry: It serves as a versatile intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for investigating biological pathways involving epoxide intermediates.
Medicine: this compound derivatives have potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: It is utilized in the production of fine chemicals and as a building block for materials science applications.
Mecanismo De Acción
The mechanism of action of (s)-2-Pyridyloxirane involves its ability to react with nucleophiles due to the strained three-membered epoxide ring. This reactivity allows it to form covalent bonds with various biological molecules, potentially inhibiting enzyme activity or altering cellular pathways. The molecular targets and pathways involved depend on the specific context of its use, such as enzyme inhibition or receptor binding.
Comparación Con Compuestos Similares
Similar Compounds
Compounds similar to (s)-2-Pyridyloxirane include other epoxides and pyridine derivatives, such as:
- 2,3-Epoxypropylpyridine
- 2-Pyridylmethyl oxirane
- 3-Pyridyloxirane
Uniqueness
What sets this compound apart from similar compounds is its specific stereochemistry and the presence of both the pyridine and epoxide functional groups. This unique combination imparts distinct reactivity and selectivity in chemical reactions, making it a valuable tool in synthetic organic chemistry and various research applications.
Propiedades
Fórmula molecular |
C7H7NO |
|---|---|
Peso molecular |
121.14 g/mol |
Nombre IUPAC |
2-[(2S)-oxiran-2-yl]pyridine |
InChI |
InChI=1S/C7H7NO/c1-2-4-8-6(3-1)7-5-9-7/h1-4,7H,5H2/t7-/m1/s1 |
Clave InChI |
DVZRYTWXFWRYPT-SSDOTTSWSA-N |
SMILES isomérico |
C1[C@@H](O1)C2=CC=CC=N2 |
SMILES canónico |
C1C(O1)C2=CC=CC=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


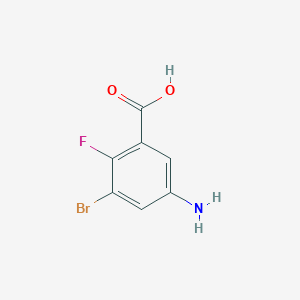

![1,2,5-Triazaspiro[2.3]hex-1-ene](/img/structure/B15321525.png)

